molecular formula C19H15FN4O B14107185 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B14107185
M. Wt: 334.3 g/mol
InChI Key: LUOBAYRVRQFOOM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.

    Formation of the triazine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.

    Introduction of substituents: The 4-fluorophenyl and 3-methylbenzyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 2-(4-bromophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 2-(4-methylphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets.

Properties

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C19H15FN4O/c1-13-3-2-4-14(9-13)11-23-19(25)18-10-17(22-24(18)12-21-23)15-5-7-16(20)8-6-15/h2-10,12H,11H2,1H3

InChI Key

LUOBAYRVRQFOOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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